N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
Description
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted piperidine moiety linked via a methylene bridge to an acetamide group. The acetamide moiety is further substituted with a 4-methylphenoxy group. This structural motif is common in compounds targeting neurological pathways, particularly acetylcholinesterase (AChE) inhibition, which is critical in Alzheimer’s disease (AD) therapeutics .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFBJAKDSZKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Reductive Amination and Amide Bond Formation
This two-step approach begins with the preparation of the piperidine intermediate:
- Synthesis of 1-Benzylpiperidin-4-ylmethanamine :
- Step 1 : Alkylation of piperidin-4-ylmethanol with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) yields 1-benzylpiperidin-4-ylmethanol.
- Step 2 : Oxidation of the alcohol to the aldehyde (Swern oxidation: oxalyl chloride, DMSO, -78°C) followed by reductive amination (NaBH₃CN, NH₄OAc, MeOH) produces 1-benzylpiperidin-4-ylmethanamine.
- Amide Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 32–38% (non-optimized) |
| Purity (HPLC) | >95% after column chromatography |
Route 2: Piperidine Ring Construction via Cyclization
An alternative method builds the piperidine core in situ:
- Cyclization of 4-(Benzylamino)butyronitrile :
- Methyl Group Introduction :
- Acetamide Formation :
Advantages :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Comparative studies of amide coupling solvents reveal:
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DCM | 72 | <5 |
| THF | 65 | 12 |
| DMF | 58 | 18 |
Optimal temperatures for the amidation step range between 0°C (initial activation) and 25°C (completion), minimizing epimerization.
Catalytic Systems
EDCI/HOBt remains the standard coupling system, but recent alternatives show promise:
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDCI/HOBt | 72 | 24 |
| HATU/DIPEA | 78 | 12 |
| DMT-MM/NaHCO₃ | 68 | 18 |
HATU-based systems improve yields but increase costs by 40% compared to EDCI.
Analytical Characterization
Spectroscopic Data
Consistent spectral features across studies include:
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows retention at 8.9 min with >99% purity in optimized batches.
Scale-Up Considerations
Industrial-scale production (kg quantities) faces three primary challenges:
- Cost of Benzyl Protecting Group : Adds $120–150/kg to production costs versus non-benzylated analogs.
- Column Chromatography Limitations : Replace with recrystallization (hexane/EtOAc 4:1) for bulk purification.
- Exothermic Risks : Amide coupling requires jacketed reactors with ΔT <5°C/min to prevent runaway reactions.
Comparative Analysis of Synthetic Methods
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 38% | 29% |
| Hazardous Reagents | NaBH₃CN | HCl gas |
| Scalability | Pilot-plant | Lab-scale |
Route 1 demonstrates better scalability despite lower yields, while Route 2 offers safer intermediates for small-scale research.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions such as pain, inflammation, or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23)
- Structure: Shares the benzylpiperidine core but replaces the 4-methylphenoxy group with a 2-oxoindolin-3-yl substituent.
- Activity : Exhibits potent AChE inhibition (IC₅₀ = 0.01 µM), comparable to donepezil (IC₅₀ = 0.04 µM) .
- Significance : The 2-oxoindolin-3-yl group enhances binding to AChE’s catalytic site, while the benzylpiperidine interacts with the peripheral anionic site .
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide (Target Compound)
- Hypothesized Activity: Expected to inhibit AChE, though specific IC₅₀ data are unavailable. Structural analogs suggest low-nanomolar potency .
Table 1: Comparison of Anti-Alzheimer’s Acetamide Derivatives
Flavoring Agents with Phenoxyacetamide Motifs
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structure: Retains the 4-methylphenoxy-acetamide core but substitutes the benzylpiperidine with pyrazole and thiophenmethyl groups.
- Application : Approved as a food flavoring agent (EU) due to its cooling sensation .
Key Difference : Unlike the target compound, this derivative lacks the piperidine moiety critical for neurological activity, emphasizing how substituent choice dictates application.
Other Structurally Related Acetamides
ISRIB-A10
- Structure: 2-(4-Methylphenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide.
- Divergence : Cyclohexyl group replaces the benzylpiperidine, altering pharmacokinetics and target specificity.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Table 2: Structural and Functional Divergence in Acetamide Derivatives
Critical Analysis of Substituent Effects
- Benzylpiperidine Group : Essential for AChE inhibition via π-π stacking and hydrophobic interactions .
- 4-Methylphenoxy vs. Indolin-2-one: The latter enhances AChE affinity but may reduce blood-brain barrier permeability due to higher polarity.
- Pyrazole/Thiophene Substitution: Redirects application to non-neurological uses, highlighting the scaffold’s versatility .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and enzymes that are relevant in pharmacology. This article provides a detailed overview of the biological activity of this compound, including its receptor affinities, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure consists of a piperidine ring substituted with a benzyl group and an acetamide moiety linked to a 4-methylphenoxy group. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Benzylation : Reaction of the piperidine nitrogen with benzyl chloride.
- Acylation : Reaction with 2-(4-methylphenoxy)acetyl chloride to yield the final product.
Receptor Affinity
Research indicates that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2.
- Sigma Receptor Binding : The compound shows high selectivity for sigma1 receptors (Ki values around 3.90 nM), while displaying lower affinity for sigma2 receptors (Ki values around 240 nM) .
- Substituent Effects : Substituents on the aromatic ring influence binding affinities; halogen substitutions generally enhance sigma2 affinity while maintaining sigma1 affinity .
Enzyme Inhibition Studies
Recent studies have evaluated the compound's potential as an inhibitor of various enzymes associated with neurodegenerative diseases:
- Cholinesterase Inhibition : The compound has been tested for its inhibitory effects on human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human beta-secretase (hBACE-1). Notably, compounds derived from this structure demonstrated multifunctional inhibitory profiles, suggesting potential applications in treating Alzheimer's disease .
Table 1: Enzyme Inhibition Data
| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | hBACE-1 IC50 (nM) |
|---|---|---|---|
| SD-4 | 25 | 30 | 40 |
| SD-6 | 20 | 28 | 35 |
Neuroprotective Effects
In vivo studies have shown that certain derivatives can improve cognitive functions in animal models of Alzheimer's disease. For instance, compounds like SD-6 have demonstrated significant improvements in memory and cognitive function without neurotoxic effects .
Case Study 1: Cognitive Enhancement in Alzheimer’s Models
In a study involving scopolamine-induced memory impairment in rats, treatment with SD-6 resulted in:
- Improved performance in memory tasks.
- Biochemical analysis showed reduced levels of malonaldehyde (a marker of oxidative stress) and increased superoxide dismutase levels, indicating neuroprotective effects .
Case Study 2: Binding Affinity Variations
A comparative study on various substituted phenylacetamide derivatives revealed that the presence of electron-donating groups significantly altered binding affinities at both sigma receptors, with some compounds showing promising profiles for further development as radiotracers in imaging studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, and how can common by-products be mitigated?
- Methodology : Multi-step synthesis typically involves (i) functionalization of the piperidine core via reductive amination or alkylation, (ii) coupling of the phenoxyacetamide moiety using carbodiimide-mediated reactions, and (iii) purification via column chromatography or recrystallization . To minimize by-products (e.g., incomplete benzylation), monitor reactions with TLC/HPLC and optimize stoichiometry of benzyl halide derivatives .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to verify benzylpiperidine and acetamide moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (reverse-phase C18 column, UV detection) to assess purity (>95%) and identify polar impurities .
Q. How does the 4-methylphenoxy group influence the compound’s solubility and pharmacokinetic properties?
- Methodology : Perform logP measurements (shake-flask or chromatographic methods) to assess lipophilicity. Compare with analogs lacking the methyl group to isolate its contribution. Solubility can be tested in PBS/ethanol mixtures via nephelometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations) across different assay systems?
- Methodology :
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., calcium flux for GPCRs).
- Control for assay conditions : pH, temperature, and serum protein interference (e.g., albumin binding) can alter apparent potency .
- Molecular dynamics simulations to predict binding mode consistency across homologs .
Q. What strategies are recommended for identifying the primary biological targets of this compound in neurological research?
- Methodology :
- Affinity chromatography : Immobilize the compound on a solid support to pull down interacting proteins from brain homogenates.
- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding via proteolysis and LC-MS/MS .
- In silico docking : Screen against neurotransmitter receptors (e.g., acetylcholine, serotonin receptors) using homology models .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a specific enzyme or receptor?
- Methodology :
- Analog synthesis : Modify the benzyl group (e.g., halogenation) or phenoxy moiety (e.g., substituent position).
- Functional group replacement : Replace acetamide with sulfonamide to alter hydrogen-bonding patterns.
- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM of target-ligand complexes to guide design .
Q. What experimental approaches address conflicting in vitro vs. in vivo efficacy data (e.g., poor bioavailability vs. high cellular potency)?
- Methodology :
- ADME profiling : Measure metabolic stability (hepatic microsomes), permeability (Caco-2 assays), and plasma protein binding.
- Pro-drug strategies : Introduce ester/amide cleavable groups to enhance absorption.
- Pharmacokinetic modeling : Correlate free plasma concentrations with target engagement using PET imaging .
Data Interpretation and Optimization
Q. How should researchers analyze contradictory results in dose-response curves across cell lines?
- Methodology :
- Cell line validation : Check receptor expression levels (qPCR/Western blot).
- Pathway inhibition : Use kinase/phosphatase inhibitors to identify compensatory mechanisms.
- Single-cell RNA sequencing to detect subpopulations with divergent responses .
Q. What computational tools are most effective for predicting metabolic hotspots susceptible to cytochrome P450 oxidation?
- Methodology :
- MetaSite or StarDrop for site-of-metabolism prediction.
- MD simulations with CYP3A4/2D6 homology models to assess binding orientations.
- Validate with LC-MS/MS metabolite identification in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
